molecular formula C12H13ClN4OS B7534908 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B7534908
M. Wt: 296.78 g/mol
InChI Key: RCFJSDRKYNDCGW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-chlorophenyl hydrazine with morpholin-4-one in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives.

  • Reduction: Production of reduced triazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups to the triazole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione

  • 3-(3-Chlorophenyl)-1,2,4-triazole-5-thione

  • 4-(3-Chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness: 4-(3-Chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione stands out due to its specific substitution pattern on the phenyl ring and the presence of the morpholinyl group, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-(3-chlorophenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-9-2-1-3-10(8-9)17-11(14-15-12(17)19)16-4-6-18-7-5-16/h1-3,8H,4-7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFJSDRKYNDCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NNC(=S)N2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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